(E)-3,4-Dihydro-2-((4-methylphenyl)methylene)-1(2H)-naphthalenone
Overview
Description
(E)-3,4-Dihydro-2-((4-methylphenyl)methylene)-1(2H)-naphthalenone is an organic compound that belongs to the class of naphthalenones. These compounds are characterized by a naphthalene ring system with a ketone functional group. The presence of the (E)-configuration indicates the specific geometric isomerism around the double bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3,4-Dihydro-2-((4-methylphenyl)methylene)-1(2H)-naphthalenone typically involves the condensation of 4-methylbenzaldehyde with 3,4-dihydro-1(2H)-naphthalenone under basic conditions. Common reagents used in this reaction include sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar condensation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also important considerations in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(E)-3,4-Dihydro-2-((4-methylphenyl)methylene)-1(2H)-naphthalenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) can be used under appropriate conditions.
Major Products
Oxidation: Carboxylic acids or quinones.
Reduction: Alcohols.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-3,4-Dihydro-2-((4-methylphenyl)methylene)-1(2H)-naphthalenone would depend on its specific application. In pharmacological contexts, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact mechanisms.
Comparison with Similar Compounds
Similar Compounds
- (E)-3,4-Dihydro-2-((4-chlorophenyl)methylene)-1(2H)-naphthalenone
- (E)-3,4-Dihydro-2-((4-methoxyphenyl)methylene)-1(2H)-naphthalenone
Uniqueness
(E)-3,4-Dihydro-2-((4-methylphenyl)methylene)-1(2H)-naphthalenone is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. The specific geometric configuration (E)- also plays a crucial role in its properties.
Properties
IUPAC Name |
(2E)-2-[(4-methylphenyl)methylidene]-3,4-dihydronaphthalen-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O/c1-13-6-8-14(9-7-13)12-16-11-10-15-4-2-3-5-17(15)18(16)19/h2-9,12H,10-11H2,1H3/b16-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVROLXTXTZFNQT-FOWTUZBSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2CCC3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/2\CCC3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701163707 | |
Record name | (2E)-3,4-Dihydro-2-[(4-methylphenyl)methylene]-1(2H)-naphthalenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701163707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59082-26-7, 54752-30-6 | |
Record name | (2E)-3,4-Dihydro-2-[(4-methylphenyl)methylene]-1(2H)-naphthalenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59082-26-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1(2H)-Naphthalenone, 3,4-dihydro-2-((4-methylphenyl)methylene)-, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059082267 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2E)-3,4-Dihydro-2-[(4-methylphenyl)methylene]-1(2H)-naphthalenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701163707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 54752-30-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.